molecular formula C6H9N3O2 B104193 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5

6-Amino-1,3-dimethyluracil

Cat. No. B104193
CAS RN: 6642-31-5
M. Wt: 155.15 g/mol
InChI Key: VFGRNTYELNYSKJ-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyluracil is a versatile compound that serves as a substrate for various chemical reactions. It is a derivative of uracil, a nucleobase found in RNA, and is modified by the addition of amino and methyl groups. This compound has been the focus of several studies due to its potential applications in synthesizing a wide range of chemical structures and its involvement in biological activities.

Synthesis Analysis

The synthesis of 6-amino-1,3-dimethyluracil derivatives has been achieved through different methods. One approach involves the condensation of 6-amino-1,3-dimethyluracil with aldehydes in water at room temperature, which is a clean, highly efficient, and eco-friendly process . Another method includes the one-pot, three-component reaction using the Kabachnik–Fields reaction, which yields α-aminophosphonates bearing the 6-amino-1,3-dimethyluracil moiety . Additionally, the condensation with aromatic aldehydes at room temperature has been reported to form aryl-bis(6-amino-1,3-dimethyluracil-5-yl)methanes .

Molecular Structure Analysis

The molecular structure of 6-amino-1,3-dimethyluracil derivatives has been established using spectroscopic methods and X-ray crystallography. The compound forms an extensive two-dimensional hydrogen-bonding network in the solid state, involving the amino and carbonyl groups . The crystal structures of some derivatives have been presented, confirming the successful synthesis and providing insight into their molecular conformations .

Chemical Reactions Analysis

6-Amino-1,3-dimethyluracil participates in various chemical reactions. It undergoes formal [4+2] cycloaddition reactions with electron-deficient olefins to yield pyrido[2,3-d]pyrimidines . When reacted with DMAD or azodicarboxylates, Michael addition occurs, leading to pyrrolo[3,4-c]pyridines and theophylline derivatives . Unusual reactions with aliphatic aldehydes have also been observed, resulting in tetramethyl-tetraoxopyrido[2,3-d]dipyrimidines and dialkyl-substituted dioxopyrido[2,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physicochemical properties of 6-amino-1,3-dimethyluracil and its derivatives are crucial for their application in synthesis and biological studies. The hydrogen bonding capabilities of the molecule contribute to its solid-state structure and potentially its reactivity . The physicochemical properties of a nitroso derivative have been studied, providing guidance for the hydrogenation reduction process and the artificial synthesis of caffeine .

Scientific Research Applications

Antioxidant and Antimicrobial Agent Synthesis 6-Amino-1,3-dimethyluracil is used in the synthesis of various bioactive molecules with antioxidant and antimicrobial properties. A study demonstrated the synthesis of α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil, which exhibited significant antioxidant activity compared to standard drugs (Nayab et al., 2020). Additionally, derivatives of 6-amino-1,3-dimethyluracil have been synthesized and evaluated for their antioxidant and antimicrobial activities, showing promising results (Al-Adhami & Al-Majidi, 2021).

Molecular Docking and Hydrogen Bonding Studies The compound has been subject to in silico molecular docking studies. These studies support the biological results of compounds synthesized from 6-amino-1,3-dimethyluracil, especially in understanding their interaction with specific enzymes (Nayab et al., 2020). Moreover, the hydrogen bonding properties of 6-amino-1,3-dimethyluracil in crystal structures have been examined, highlighting its potential in crystallography and solid-state chemistry (Ferguson et al., 1993).

Synthesis of Heterocyclic Compounds 6-Amino-1,3-dimethyluracil serves as a key starting material in the synthesis of various heterocyclic compounds. These include the production of pyrido[2,3-d]pyrimidines, which have potential applications in drug development (Azev et al., 2015).

Liquid Crystal Research This compound has been used in the synthesis of new mesogens (liquid crystal substances), demonstrating the impact of molecular structure on mesomorphic (liquid crystalline) properties (AbdulKarim-Talaq et al., 2016).

Green Chemistry Applications Its utilization in green chemistry is notable. For instance, it has been used in water-based, catalyst-free synthesis methods, contributing to more environmentally friendly chemical processes (Das & Thakur, 2011).

Electrochemical Applications 6-Amino-1,3-dimethyluracil is involved in electrochemical studies, such as its electroreduction behavior, which is important for applications in electrochemical synthesis and electrosorption separation in the caffeine industry (Chen, 2013).

Safety And Hazards

The safety information available suggests that dust formation should be avoided and contact with skin and eyes should be avoided . It is classified as a combustible solid .

properties

IUPAC Name

6-amino-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGRNTYELNYSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074350
Record name 6-Amino-1,3-dimethyluracil
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-
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Product Name

6-Amino-1,3-dimethyluracil

CAS RN

6642-31-5
Record name 6-Amino-1,3-dimethyluracil
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Record name 6-Amino-1,3-dimethyl uracil
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Record name 6-Amino-1,3-dimethyluracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-
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Record name 6-Amino-1,3-dimethyluracil
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Record name 6-amino-1,3-dimethyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
733
Citations
S Das, AJ Thakur - 2011 - Wiley Online Library
A highly efficient green synthesis of aryl/alkyl/heteroaryl‐substituted bis(6‐amino‐1,3‐dimethyluracil‐5‐yl)methanes by the condensation of 6‐amino‐1,3‐dimethyluracil with aldehydes (…
G Ferguson, JF Gallagher, JN Low… - … Section C: Crystal …, 1993 - scripts.iucr.org
The 6-amino-1, 3-dimethyluracil molecule [6-amino-1, 3-dimethyl-2, 4 (1H, 3H)-pyrimidinedione], C6H9N302 (I), lies on a crystallographic mirror plane and participates in an extensive …
Number of citations: 16 scripts.iucr.org
A Zare, A Ghobadpoor, T Safdari - Research on Chemical Intermediates, 2020 - Springer
In this research, firstly, preparation and characterization of a novel dicationic molten salt, namely N,N,N′,N′-tetramethylethylenediaminium bisulfate ([TMEDA][HSO 4 ] 2 ), by 1 H NMR…
Number of citations: 8 link.springer.com
H Yousefi, A Yahyazadeh, MR Yazdanbakhsh… - Journal of Molecular …, 2012 - Elsevier
A series of hetarylazoaminouracil dyes were prepared by coupling of 6-amino-1,3-dimethyluracil with eight diazotized heterocyclic amines in nitrosyl sulphuric acid. The prepared azo …
Number of citations: 23 www.sciencedirect.com
AE Vartanova, II Levina, VB Rybakov… - The Journal of …, 2021 - ACS Publications
A scandium trifluoromethanesulfonate-catalyzed reaction of donor–acceptor cyclopropanes with 6-amino-1,3-dimethyluracil was found to proceed as three-membered ring opening via …
Number of citations: 15 pubs.acs.org
R Bansal, RS Kumar, G Kumar, S Thota… - Journal of Heterocyclic …, 2008 - zora.uzh.ch
The synthesis of aryl-bis(6-amino-1,3-dimethyluracil-5-yl)-methanes 3a-m by condensation of 6-amino-1,3-dimethyluracil (1) with aromatic aldehydes 2a-m at room temperature is …
Number of citations: 19 www.zora.uzh.ch
S Abdolmohammadi, S Balalaie… - … Chemistry & High …, 2013 - ingentaconnect.com
A convenient one-pot, three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil and active methylene compounds in the presence of Zr(HSO4)4 as a heterogeneous …
Number of citations: 34 www.ingentaconnect.com
RS Nayab, S Maddila, MP Krishna… - Journal of Receptors …, 2020 - Taylor & Francis
In the present study, a new series of α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil was synthesized in good to excellent yields (78–95%) by one-pot, three-component …
Number of citations: 35 www.tandfonline.com
AKT Mohammad, HT Srinivasa, HM Mohammed… - Journal of Molecular …, 2016 - Elsevier
New sets of unsymmetric calamitic molecules with uracil unit at one end and biphenyl core at another end were synthesized. Liquid crystal property of these molecules was investigated …
Number of citations: 14 www.sciencedirect.com
GC Nandi, S Samai, MS Singh - Synlett, 2010 - thieme-connect.com
Indium (III) chloride was found to be a highly effective and efficient catalyst for the three-component, one-pot coupling of aldehydes, β-naphthol, and 6-amino-1, 3-dimethyluracil under …
Number of citations: 42 www.thieme-connect.com

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